Cas no 35166-33-7 ((5-methyl-1,2-oxazol-3-yl)methanol)
(5-methyl-1,2-oxazol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxymethyl-5-methylisoxazole
- (5-methyl-1,2-oxazol-3-yl)methanol
- (5-Methyl-isoxazol-3-yl)-methanol
- (5-METHYLISOXAZOL-3-YL)METHANOL
- (5-METHYL-3-ISOXAZOLYL)METHANOL
- 5-methyl-3-isoxazolemethanol
- 5-Methylisoxazol-3-methanol
- 5-methylisoxazole-3-methanol
- (5-Methylisoxazol-3-yl)methan-1-ol
- 5-Methyl-3-(hydroxymethyl)isoxazole
- 5-Methylisoxazol-3-ylmethanol
- 3-Isoxazolemethanol, 5-methyl-
- (5-methyl-isoxazol-3-yl)methanol
- 3-(hydroxymethyl)-5-methylisoxazole
- PubChem8686
- KSC222C9F
- AMOT0336
- MDYHWQQHEWDJKR-UHFFFAOYSA-N
- 3-hydroxymethyl -5-methylis
- 35166-33-7
- 3-hydroxymethyl -5-methylisoxazole
- J-501602
- STR09386
- TD8128
- MFCD00085129
- CS-W013653
- BP-10929
- BCP26585
- SY021582
- AKOS003673261
- A6177
- SCHEMBL357108
- CHEMBL4589520
- AM85740
- FT-0604829
- AC-24551
- NG-0409
- DTXSID80371447
- EN300-160643
- (5-Methyl-isoxazol-3-yl)-methanol;5-Methyl-3-isoxazolemethanol
- F2161-0039
- HY-W012937
- BBL104340
- DB-013184
- STK352901
-
- MDL: MFCD00085129
- Inchi: 1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3
- InChI Key: MDYHWQQHEWDJKR-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(CO)=N1
Computed Properties
- Exact Mass: 113.04800
- Monoisotopic Mass: 113.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
- Topological Polar Surface Area: 46.3
Experimental Properties
- Color/Form: No data available
- Density: 1.46
- Melting Point: No data available
- Boiling Point: 64 ºC (0.2 mmHg)
- Flash Point: 102.6°C
- Refractive Index: 1.496
- PSA: 46.26000
- LogP: 0.47530
(5-methyl-1,2-oxazol-3-yl)methanol Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(5-methyl-1,2-oxazol-3-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-methyl-1,2-oxazol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX568-1g |
(5-methyl-1,2-oxazol-3-yl)methanol |
35166-33-7 | 98% | 1g |
494.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX568-50mg |
(5-methyl-1,2-oxazol-3-yl)methanol |
35166-33-7 | 98% | 50mg |
82.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX568-250mg |
(5-methyl-1,2-oxazol-3-yl)methanol |
35166-33-7 | 98% | 250mg |
305CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857243-10g |
(5-Methylisoxazol-3-Yl)Methanol |
35166-33-7 | 98% | 10g |
2,688.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00051-50g |
(5-Methylisoxazol-3-yl)methanol |
35166-33-7 | 95% | 50g |
$750 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9615-250mg |
3-Hydroxymethyl-5-methylisoxazole |
35166-33-7 | 98% | 250mg |
¥174.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9615-1g |
3-Hydroxymethyl-5-methylisoxazole |
35166-33-7 | 98% | 1g |
¥393.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9615-5g |
3-Hydroxymethyl-5-methylisoxazole |
35166-33-7 | 98% | 5g |
¥1373.0 | 2022-03-01 | |
| TRC | M315043-50mg |
(5-Methylisoxazol-3-yl)methanol |
35166-33-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M315043-100mg |
(5-Methylisoxazol-3-yl)methanol |
35166-33-7 | 100mg |
$ 65.00 | 2022-06-04 |
(5-methyl-1,2-oxazol-3-yl)methanol Suppliers
(5-methyl-1,2-oxazol-3-yl)methanol Related Literature
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1. Reactions of some substituted isoxazoles with organolithium reagentsJames Gainer,Graham A. Howarth,William Hoyle,Stanley M. Roberts,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1976 994
Additional information on (5-methyl-1,2-oxazol-3-yl)methanol
Research Briefing on (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of heterocyclic compounds, particularly those containing oxazole moieties. Among these, (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) has emerged as a promising scaffold due to its versatile pharmacological properties and potential applications in drug discovery. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound (5-methyl-1,2-oxazol-3-yl)methanol, with the CAS registry number 35166-33-7, is a derivative of 1,2-oxazole, a five-membered heterocycle containing oxygen and nitrogen atoms. Its structural features, including the hydroxymethyl group at the 3-position, make it a valuable intermediate for the synthesis of more complex molecules. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key areas of research involving (5-methyl-1,2-oxazol-3-yl)methanol is its application in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy, leading to the identification of novel CDK4/6 inhibitors with improved selectivity and reduced off-target effects.
In addition to its role in oncology, (5-methyl-1,2-oxazol-3-yl)methanol has shown promise in antimicrobial applications. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for the development of new antibiotics.
From a synthetic perspective, recent advancements have focused on improving the efficiency and scalability of (5-methyl-1,2-oxazol-3-yl)methanol production. A 2022 paper in Organic Process Research & Development described a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This approach not only enhanced yield but also reduced the environmental impact compared to traditional methods, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of (5-methyl-1,2-oxazol-3-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its pharmacological potential make it a compelling candidate for future drug development efforts.
In conclusion, (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its importance in modern drug discovery. Continued research into its derivatives and mechanisms of action will likely yield further breakthroughs, positioning this compound as a key player in the development of next-generation therapeutics.
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